(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol
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Description
2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, also known as 2,4-DCPB, is a phenolic compound found in a variety of plants and fungi. It has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use in laboratory experiments and research.
Scientific Research Applications
Photochemistry and Aryl Cations
Research has demonstrated the generation and reactivity of aryl cations through the photochemistry of aromatic halides, showcasing applications in the formation of arylated products. The study by Protti, Fagnoni, Mella, and Albini (2004) highlights the photogeneration of 4-hydroxy(methoxy)phenyl cation from 4-chlorophenol and 4-chloroanisole, leading to arylated products via addition to pi nucleophiles. This process showcases the potential for creating complex organic molecules through photochemical reactions (Protti et al., 2004).
Protective Groups in Organic Synthesis
Kurosu, Biswas, Narayanasamy, and Crick (2007) described the development of acid- and base-stable esters as a new protecting group for carboxylic acids. The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , were found to be stable under a variety of conditions and could be conveniently deprotected by solvolytic displacement with trifluoroacetic acid. This research is significant for the advancement of synthetic methodologies in organic chemistry, offering a versatile protecting group for carboxylic acids (Kurosu et al., 2007).
Methanol as a C1 Source in Organic Synthesis
Transition-metal-catalyzed reactions utilizing methanol as a C1 source have garnered attention for their applications in forming C-C, C-N, and C-O bonds. Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the utilization of methanol in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions. This approach is particularly relevant for the synthesis of methylated products, including those related to the specified chemical structure. The use of methanol as both a solvent and reagent offers a sustainable and cost-effective strategy for organic synthesis (Natte et al., 2017).
properties
IUPAC Name |
(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBJEUTYWADIIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol |
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